molecular formula C18H18ClN5O4 B11063014 N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

Cat. No.: B11063014
M. Wt: 403.8 g/mol
InChI Key: IKBJJKJHMCBXMP-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE

Uniqueness

What sets N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H18ClN5O4

Molecular Weight

403.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-morpholin-4-yl-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C18H18ClN5O4/c19-10-1-3-11(4-2-10)20-13(25)9-12-14-15(21-16(12)26)22-18(23-17(14)27)24-5-7-28-8-6-24/h1-4,12H,5-9H2,(H,20,25)(H2,21,22,23,26,27)

InChI Key

IKBJJKJHMCBXMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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